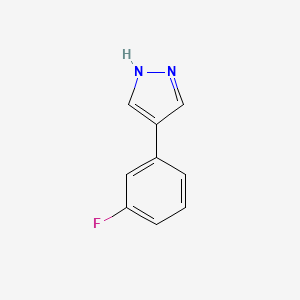

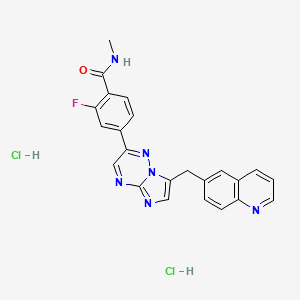

![molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9](/img/structure/B3027043.png)

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C12H14N2O. It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 . This indicates the presence of a pyrrolopyridine core in the molecule.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 202.25.Scientific Research Applications

Synthesis and Modification of Organic Compounds

Versatile Synthesis Methods : A study by Almansa et al. (2008) demonstrates the use of related compounds in the versatile synthesis of pyrazolopyridines and other pyrido fused systems. This method is useful for preparing combinatorial libraries and offers easy scaffold decoration in one step (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).

Reaction with Aryl Grignard Reagents : Kobayashi et al. (2011) explored the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. This method produces certain derivatives, highlighting the compound's reactivity and potential for creating new molecular structures (Kobayashi, Kozuki, Konishi, Suzuki, Tanmatsu, & Konishi, 2011).

Metabolism Studies : Johnson et al. (2008) investigated the metabolism of a compound structurally similar to 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, revealing insights into biotransformation pathways involving oxidation and conjugation reactions, critical for understanding drug metabolism and development (Johnson, Kamath, Leet, Liu, Bhide, Tejwani, Zhang, Qian, Wei, Lombardo, & Shu, 2008).

Ultrasound Irradiation Promoted Synthesis : Abdula, Salman, and Mohammed (2018) demonstrated the use of ultrasound irradiation for the efficient synthesis of quinoxaline derivatives. This method offers advantages like shorter reaction times and good yields, highlighting the compound's role in innovative synthesis techniques (Abdula, Salman, & Mohammed, 2018).

Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized a derivative with significant antimicrobial activity. Such findings underscore the potential of using this compound as a starting point for developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Antiviral Activity : Attaby et al. (2006) explored derivatives of the compound for potential antiviral applications. These findings are crucial for the development of new antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antibacterial and Plant Growth Regulatory Activities : Liu et al. (2007) synthesized triazole derivatives containing pyridine moiety and evaluated their antibacterial and plant growth regulatory activities. This study highlights the compound's role in agricultural chemistry (Liu, Tao, Dai, Jin, & Fang, 2007).

Iron-Catalyzed Intramolecular C(sp(2))-N Cyclization : Zhang et al. (2015) developed an iron-catalyzed protocol for synthesizing substituted pyrroloquinoxalines, showcasing the compound's utility in catalysis and organic synthesis (Zhang, Li, Zhang, Ma, Liu, & Liu, 2015).

Future Directions

Properties

IUPAC Name |

1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXMCKDWYVVJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189561 |

Source

|

| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221153-84-9 |

Source

|

| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

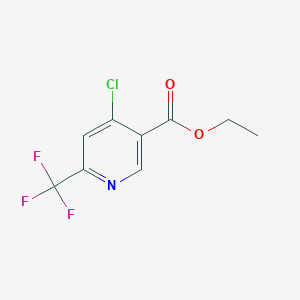

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

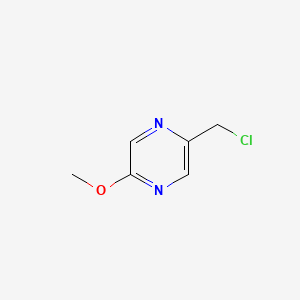

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

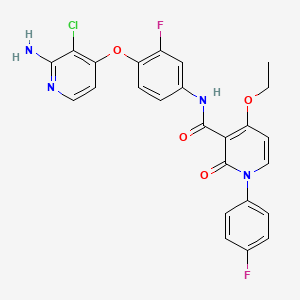

![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)

![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)